4-Chlorocolchicine
Overview
Description
4-Chlorocolchicine is a derivative of colchicine, an alkaloid originally extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine and its derivatives, including this compound, are known for their potent biological activities, particularly in the treatment of gout and as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorocolchicine typically involves the chlorination of colchicine. One common method includes the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine to introduce the chlorine atom at the 4-position of the colchicine molecule . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chlorocolchicine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the colchicine scaffold.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted colchicine derivatives .
Scientific Research Applications
4-Chlorocolchicine has several scientific research applications:
Mechanism of Action
4-Chlorocolchicine exerts its effects primarily through the inhibition of microtubule polymerization. Microtubules are essential components of the cell cytoskeleton, and their disruption leads to cell cycle arrest and apoptosis. The compound binds to tubulin, preventing its polymerization into microtubules, thereby inhibiting cell division . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound, known for its use in treating gout and familial Mediterranean fever.
4-Bromocolchicine: Another halogenated derivative with similar biological activities.
4-Iodocolchicine: A derivative with iodine at the 4-position, also exhibiting anticancer properties.
Uniqueness of 4-Chlorocolchicine
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other halogenated derivatives, this compound has shown a broader effective dosage range and favorable metabolic stability . Its ability to disrupt microtubule formation with high potency makes it a valuable compound in anticancer research .
Properties
IUPAC Name |
N-[(7S)-4-chloro-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO6/c1-11(25)24-15-8-6-13-18(12-7-9-17(27-2)16(26)10-14(12)15)20(28-3)22(30-5)21(29-4)19(13)23/h7,9-10,15H,6,8H2,1-5H3,(H,24,25)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELANHAGUYPLN-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Cl)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Cl)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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